![molecular formula C7H11NO B13514942 2-Azabicyclo[2.2.2]octan-6-one](/img/structure/B13514942.png)
2-Azabicyclo[2.2.2]octan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[2.2.2]octan-6-one is a nitrogen-containing heterocyclic compound with a bicyclic structure. This compound is notable for its rigid framework, which consists of a six-membered ring fused to a three-membered ring, incorporating a nitrogen atom. The unique structure of this compound makes it an interesting subject of study in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.2]octan-6-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-substituted amino ketones. For example, the reaction of 1,5-dibromopentane with ammonia can yield the corresponding amino ketone, which upon cyclization forms this compound. This reaction often requires the presence of a base, such as sodium hydroxide, and is typically carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of suitable precursors in the presence of a metal catalyst, such as palladium on carbon. This approach allows for the efficient production of the compound on a larger scale, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azabicyclo[2.2.2]octan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide, under reflux conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives, such as 2-Azabicyclo[2.2.2]octane.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
2-Azabicyclo[2.2.2]octan-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its rigid structure, which can mimic natural substrates.
Industry: The compound is used in the synthesis of polymers and materials with unique mechanical properties.
Mécanisme D'action
The mechanism by which 2-Azabicyclo[2.2.2]octan-6-one exerts its effects is often related to its interaction with biological targets, such as enzymes and receptors. The rigid bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target. For example, it can act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase acetylcholine levels, potentially leading to enhanced neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring size, which affects its chemical properties and applications.
2-Oxabicyclo[2.2.2]octan-6-one: A structurally similar compound where the nitrogen atom is replaced by an oxygen atom, leading to different reactivity and applications.
Uniqueness
2-Azabicyclo[2.2.2]octan-6-one is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its rigidity and ability to participate in a variety of chemical reactions make it a versatile compound in both research and industrial applications.
Propriétés
IUPAC Name |
2-azabicyclo[2.2.2]octan-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-3-5-1-2-6(7)8-4-5/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHNCKJWALKGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CC1CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine](/img/structure/B13514859.png)
![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanol](/img/structure/B13514866.png)
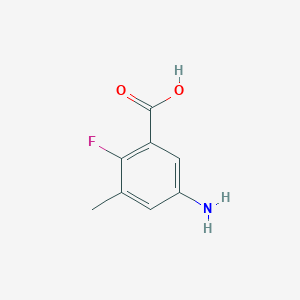
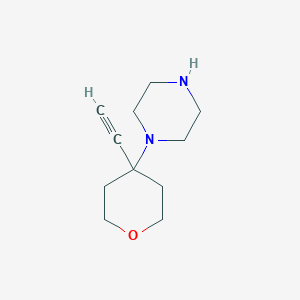
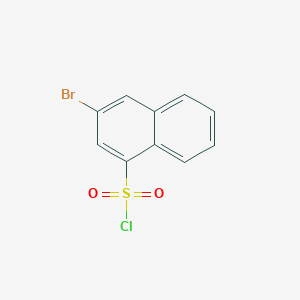
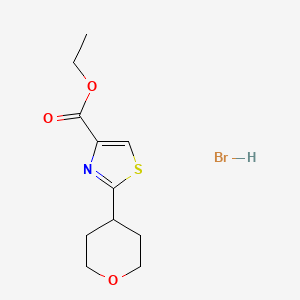
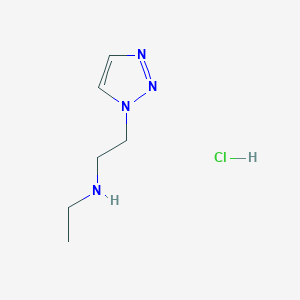
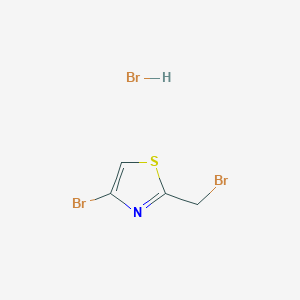
![{3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers](/img/structure/B13514898.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid](/img/structure/B13514903.png)

![Methyl 2-[3-(aminomethyl)oxolan-3-yl]acetate](/img/structure/B13514922.png)
![Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13514929.png)

